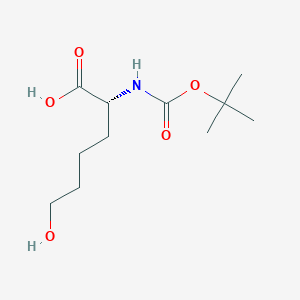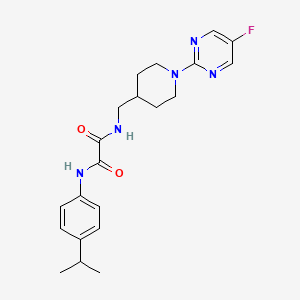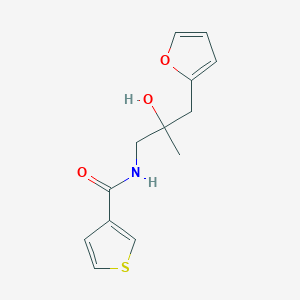
2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride” is a complex organic molecule. It contains functional groups such as dimethoxyphenyl, oxadiazol, and ethanamine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, isoquinoline derivatives have been synthesized via intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine .Wissenschaftliche Forschungsanwendungen
Characterization and Metabolism
Characterization of Cytochrome P450 Enzymes in Metabolism : This compound is part of a class of potent serotonin 5-HT2A receptor agonists known for their hallucinogenic effects. A study focused on characterizing the cytochrome P450 enzymes involved in the metabolism of related compounds, highlighting the metabolic pathways including hydroxylation and O-demethylation, which are crucial for understanding their pharmacokinetics and potential interactions with other drugs (Nielsen et al., 2017).
Chemical Synthesis and Structural Analysis
Novel Derivatives and Antitumor Activity : Research into the synthesis, structural analysis, and antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from similar compounds, has been conducted to improve lipophilicity and transport through cell barriers, assessing their in vitro anticancer activity across various cell lines (Maftei et al., 2016).
Antimicrobial and Anti-Proliferative Activities : Another study explored the synthesis of N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, evaluating their antimicrobial and anti-proliferative activities against various bacteria, fungi, and cancer cell lines. This research highlights the therapeutic potential of these compounds in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Neuropharmacological Effects
Comparative Neuropharmacology : A study investigated the neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens compared to their 2C counterparts in rats, focusing on their potency as 5-HT2A receptor agonists and the resultant behavioral effects. These findings are relevant to understanding the psychoactive effects and potential therapeutic applications or risks associated with these compounds (Elmore et al., 2018).
Toxicological Studies
Cardiotoxicity Evaluation : Research on two related compounds, 25D-NBOMe and 25C-NBOMe, evaluated their potential cardiotoxic effects through in vitro and in vivo studies, including their effects on cell viability, electrocardiography, and potassium channels. These studies are crucial for assessing the safety profile of these substances (Yoon et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-16-9-5-3-4-8(11(9)17-2)12-14-10(6-7-13)15-18-12;/h3-5H,6-7,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXUIYOGGOUJNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=NO2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2385376.png)


![10-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2385381.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2385383.png)





![3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2385393.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2385398.png)